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Abstract
Epiroprim (Ro 11-8958) is a synthetic antibacterial agent belonging to the diaminopyrimidine

class of drugs. It is a selective inhibitor of microbial dihydrofolate reductase (DHFR), an

enzyme crucial for the synthesis of tetrahydrofolate, a vital component in the production of

nucleic acids and amino acids. This document provides a comprehensive overview of the

molecular structure, chemical properties, and biological activity of Epiroprim, intended to serve

as a technical guide for researchers and professionals in the field of drug development. The

information presented herein is compiled from publicly available scientific literature and

databases.

Molecular Structure and Chemical Properties
Epiroprim is chemically designated as 5-[(3,5-diethoxy-4-(1H-pyrrol-1-

yl)phenyl)methyl]pyrimidine-2,4-diamine. It is an achiral molecule with no stereocenters.

Table 1: Physicochemical Properties of Epiroprim
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Property Value Reference

Molecular Formula C₁₉H₂₃N₅O₂ [1][2]

Molecular Weight 353.42 g/mol [1][2]

IUPAC Name

5-[(3,5-diethoxy-4-pyrrol-1-

yl)phenyl)methyl]pyrimidine-

2,4-diamine

[2]

CAS Number 73090-70-7 [1][2]

Appearance
Not specified in available

literature

Melting Point
Not specified in available

literature

Solubility
Soluble in dimethyl sulfoxide

and ethanol
[3]

XLogP3 2.9 [2]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 4 [4]

Rotatable Bonds 7 [4]

SMILES
CCOc1cc(Cc2cnc(N)nc2N)cc(c

1-n1cccc1)OCC
[1]

InChI

InChI=1S/C19H23N5O2/c1-3-

25-15-10-13(9-14-12-22-

19(21)23-18(14)20)11-16(26-

4-2)17(15)24-7-5-6-8-24/h5-

8,10-12H,3-4,9H2,1-2H3,

(H4,20,21,22,23)

[1][2]

Synthesis
A detailed, step-by-step synthesis protocol for Epiroprim is not readily available in the public

domain. However, based on the synthesis of analogous 2,4-diaminopyrimidine derivatives, a
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plausible synthetic route can be proposed. The synthesis of related pyrrolo[2,3-d]pyrimidine

antifolates often involves a multi-step sequence starting from a substituted pyrimidine. For the

synthesis of compounds with a similar scaffold, a common strategy involves the nucleophilic

displacement of a leaving group on a pyrimidine ring with an appropriate aniline derivative. The

pyrrole moiety is typically introduced by treating a substituted nitroaniline with 2,5-

dimethoxytetrahydrofuran, followed by reduction of the nitro group.

Mechanism of Action: Inhibition of Dihydrofolate
Reductase
Epiroprim exerts its antibacterial effect by selectively inhibiting microbial dihydrofolate

reductase (DHFR). DHFR is a key enzyme in the folate synthesis pathway, responsible for the

reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential

cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the

building blocks of DNA, RNA, and proteins. By inhibiting DHFR, Epiroprim disrupts the supply

of THF, leading to the cessation of bacterial growth and, ultimately, cell death.
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Figure 1. Mechanism of action of Epiroprim via inhibition of the bacterial folate synthesis
pathway.

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The following is a generalized protocol for determining the MIC of Epiroprim against bacterial

strains, based on the broth microdilution method.

Objective: To determine the lowest concentration of Epiroprim that inhibits the visible growth of

a bacterium.
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Materials:

Epiroprim stock solution (e.g., in dimethyl sulfoxide).

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium.

96-well microtiter plates.

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x

10⁸ CFU/mL).

Sterile diluents.

Procedure:

Preparation of Epiroprim dilutions: A serial two-fold dilution of Epiroprim is prepared in the

microtiter plate wells using the appropriate broth as a diluent. The final volume in each well is

typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility

control well (containing only broth) are also included.

Inoculation: Each well (except the sterility control) is inoculated with a standardized bacterial

suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

Reading the MIC: The MIC is determined as the lowest concentration of Epiroprim at which

there is no visible growth (turbidity) of the bacteria.
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Figure 2. General workflow for Minimum Inhibitory Concentration (MIC) determination.

Dihydrofolate Reductase (DHFR) Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of

Epiroprim against DHFR.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Epiroprim against

DHFR.

Materials:

Purified microbial DHFR enzyme.
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Dihydrofolate (DHF) substrate.

NADPH cofactor.

Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

Epiroprim stock solution.

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette or microplate well

containing the assay buffer, NADPH, and the DHFR enzyme.

Inhibitor Addition: Varying concentrations of Epiroprim are added to the reaction mixtures. A

control reaction without the inhibitor is also prepared.

Initiation of Reaction: The reaction is initiated by the addition of the DHF substrate.

Measurement of Enzyme Activity: The activity of DHFR is monitored by measuring the

decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to

NADP⁺. The initial rate of the reaction is calculated.

IC₅₀ Determination: The percentage of inhibition for each Epiroprim concentration is

calculated relative to the control reaction. The IC₅₀ value is then determined by plotting the

percentage of inhibition against the logarithm of the inhibitor concentration and fitting the

data to a suitable dose-response curve.

Pharmacokinetics
A study by Luttringer et al. (2003) investigated the pharmacokinetics of Epiroprim in rats and

humans using physiologically based pharmacokinetic (PBPK) modeling.[1]

Table 2: Pharmacokinetic Parameters of Epiroprim in Rats
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Parameter Value Reference

Volume of Distribution at

Steady State (Vdss)

Predicted using the "Arundel

approach" from in vivo rat data
[1]

Blood Clearance (CL)
Determined from in vivo animal

clearances
[1]

The study highlighted significant interspecies differences in the pharmacokinetic properties of

Epiroprim. The PBPK model, which incorporated in vitro data and physiological parameters,

was used to predict the plasma concentration-time profile of Epiroprim in humans. The study

concluded that using a tissue composition model for distribution and allometric scaling of in

vivo intrinsic blood clearance normalized by in vitro hepatocyte data provided the most

accurate predictions of Epiroprim's disposition in humans.[1]

Antibacterial Spectrum
Epiroprim has demonstrated excellent activity against a range of Gram-positive bacteria,

including staphylococci, enterococci, pneumococci, and streptococci.[5] Its activity is reported

to be considerably better than that of trimethoprim, another DHFR inhibitor.[5] Epiroprim is

also active against some trimethoprim-resistant strains.[5] When combined with dapsone,

Epiroprim exhibits synergistic activity against various pathogens.[5]

Conclusion
Epiroprim is a potent and selective inhibitor of microbial dihydrofolate reductase with a

promising in vitro antibacterial profile, particularly against Gram-positive organisms. Its unique

molecular structure and chemical properties contribute to its mechanism of action and

pharmacokinetic profile. The provided experimental protocols offer a foundation for further

research and development of this compound. While a detailed synthesis protocol is not publicly

available, the general principles of diaminopyrimidine synthesis can be applied. The

pharmacokinetic data, although primarily model-based, provides valuable insights for potential

clinical applications. This technical guide serves as a foundational resource for scientists and

researchers interested in the further exploration and development of Epiroprim as a potential

therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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